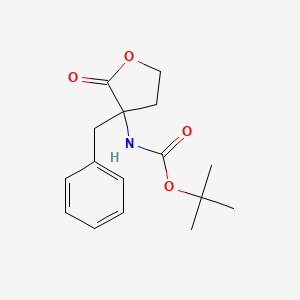

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyl group, and a tetrahydrofuran ring with an oxo group. This compound is often used in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-benzyl-2-oxotetrahydrofuran. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate involves the formation of stable carbamate bonds with amino groups. This prevents the amino groups from participating in unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl carbamate: A simpler compound used for similar protective purposes.

Benzyl carbamate: Another protecting group with different steric and electronic properties.

Di-tert-butyl dicarbonate: A reagent used in the synthesis of tert-butyl carbamates.

Uniqueness

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is unique due to its combination of a benzyl group and a tetrahydrofuran ring, which provides specific steric and electronic properties. This makes it particularly useful in the selective protection of amino groups in complex molecules .

Activité Biologique

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is a compound with significant potential in biological applications, particularly in the fields of neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on various studies and findings.

- Chemical Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 924899-12-7

- Purity : Minimum 95%

The compound is believed to exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, the compound may help increase levels of acetylcholine, a neurotransmitter important for memory and learning.

- Reduction of Oxidative Stress : this compound has demonstrated a capacity to lower oxidative stress markers, thereby protecting neuronal cells from damage induced by reactive oxygen species (ROS).

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in response to neurotoxic stimuli.

In Vitro Studies

In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced toxicity. Specifically, it has been observed to:

- Decrease the levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers.

- Reduce cell death rates in astrocyte cultures exposed to amyloid-beta peptides.

In Vivo Studies

In vivo studies involving animal models have further elucidated the protective effects of this compound:

- Neuroprotection in Scopolamine-Induced Models : Research indicated that treatment with this compound resulted in a significant reduction in memory deficits induced by scopolamine, suggesting its potential as a cognitive enhancer.

- Oxidative Stress Reduction : The compound was effective in lowering malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its antioxidant properties.

Comparative Table of Biological Activities

| Activity Type | Mechanism | Observed Effect |

|---|---|---|

| AChE Inhibition | Competitive inhibition | Increased acetylcholine levels |

| Antioxidant Activity | ROS scavenging | Reduced oxidative stress |

| Anti-inflammatory Activity | Cytokine modulation | Decreased TNF-α production |

| Neuroprotection | Cell viability improvement | Reduced cell death in astrocytes |

Case Studies

Case Study 1 : In a study examining neuroprotective agents against amyloid-beta toxicity, this compound was administered to cultured astrocytes. The results showed a 20% reduction in cell death compared to untreated controls, highlighting its protective properties against neurodegeneration.

Case Study 2 : Animal trials involving scopolamine-induced amnesia demonstrated that subjects treated with the compound exhibited improved memory retention and cognitive function compared to those receiving placebo treatments.

Propriétés

IUPAC Name |

tert-butyl N-(3-benzyl-2-oxooxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-20-13(16)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEAWJLZENHYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.